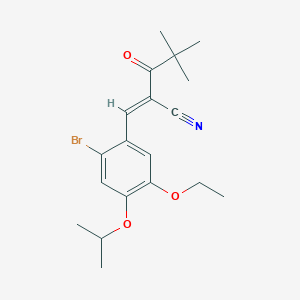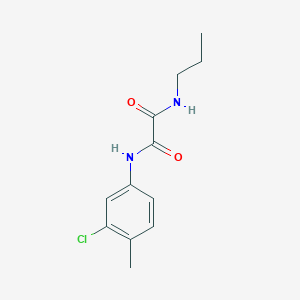![molecular formula C20H24ClN3O4S B4718875 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B4718875.png)
2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide
Übersicht
Beschreibung
2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide, also known as CI-994, is a synthetic compound that has gained significant attention in the field of cancer research. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression by inhibiting the activity of HDAC enzymes.
Wirkmechanismus
The mechanism of action of 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide involves the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This process leads to the compaction of chromatin structure and the repression of gene expression. By inhibiting HDAC enzymes, 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide promotes the acetylation of histone proteins, which leads to the relaxation of chromatin structure and the activation of gene expression.
Biochemical and Physiological Effects:
2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. The compound also inhibits angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of cancer cells. In addition, 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide has been found to modulate the immune system, which may enhance the body's ability to fight cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide in lab experiments is its specificity for HDAC enzymes, which reduces the risk of off-target effects. However, the compound has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the optimal dosage and treatment duration of 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide are still being investigated.
Zukünftige Richtungen
Future research on 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide may focus on optimizing its dosage and treatment duration, as well as investigating its potential use in combination with other cancer treatments. Other areas of research may include the development of more potent HDAC inhibitors and the identification of biomarkers that can predict patient response to 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide treatment.
Conclusion:
2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide is a promising compound that has shown potential as a cancer treatment. Its ability to inhibit HDAC enzymes and induce apoptosis in cancer cells makes it an attractive candidate for further research. While there are still limitations to its use, the future looks bright for 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide and other HDAC inhibitors in the fight against cancer.
Wissenschaftliche Forschungsanwendungen
2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer cells. 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-14(2)12-22-20(26)15-8-4-6-10-17(15)23-19(25)13-24(29(3,27)28)18-11-7-5-9-16(18)21/h4-11,14H,12-13H2,1-3H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQIKAYWKNXAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4718792.png)
![N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4718805.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4718810.png)
![2-({[5-ethyl-3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4718811.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)



![2,4,5-trichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B4718842.png)
![N-[3-(acetylamino)phenyl]-4-phenoxybutanamide](/img/structure/B4718858.png)
![1-[(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4718867.png)
![isopropyl 4-(aminocarbonyl)-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4718879.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4718893.png)